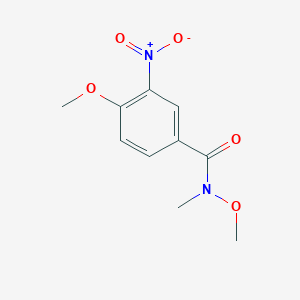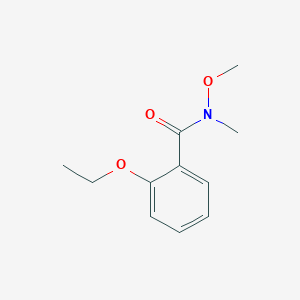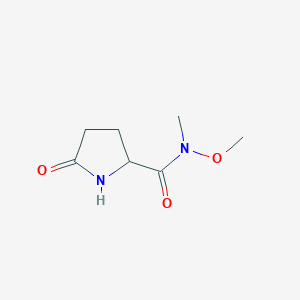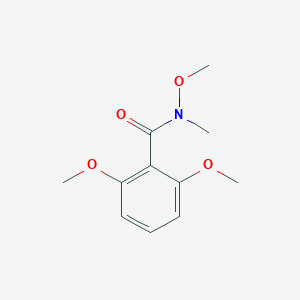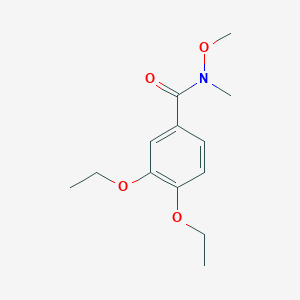
3,4-Diethoxy-N-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-Diethoxy-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C13H19NO4 . It is a derivative of benzamide .
Molecular Structure Analysis
The molecular structure of “3,4-Diethoxy-N-methoxy-N-methylbenzamide” consists of a benzamide core with methoxy groups at the 3 and 4 positions, and a diethoxy group at the N position .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Compounds
3,4-diethoxy-N-methoxy-N-methylbenzamide serves as a precursor in the synthesis of various bioactive compounds. Its structure is amenable to modifications that can lead to the development of new pharmaceutical agents. For instance, its use in the preparation of β-trifluoromethyl enaminones has been documented . These enaminones are valuable intermediates in the synthesis of more complex molecules with potential therapeutic effects.
Agriculture: Development of Pesticides
In agriculture, this compound could be explored for the development of novel pesticides. Its structural similarity to known benzamide pesticides suggests that it may interact with biological targets in pests. Research into its potential as an insect repellent or herbicide could lead to safer and more effective agricultural chemicals .
Material Science: Polymer Modification
The benzamide moiety in 3,4-diethoxy-N-methoxy-N-methylbenzamide is a functional group that can be incorporated into polymers to alter their properties. This could lead to the creation of new materials with enhanced durability, flexibility, or other desirable characteristics important in material science .
Environmental Science: Pollutant Degradation
Environmental scientists could investigate the role of 3,4-diethoxy-N-methoxy-N-methylbenzamide in the degradation of pollutants. Its potential to act as a catalyst in breaking down harmful chemicals in the environment could be a significant area of research, contributing to cleaner air and water .
Biochemistry: Enzyme Inhibition Studies
This compound’s ability to interact with enzymes could be harnessed in biochemistry for studying enzyme inhibition. It could serve as a model compound for designing inhibitors against specific enzymes implicated in diseases, aiding in the understanding of biochemical pathways and the development of new drugs .
Pharmacology: Drug Delivery Systems
In pharmacology, 3,4-diethoxy-N-methoxy-N-methylbenzamide could be utilized in the design of drug delivery systems. Its chemical structure might allow it to conjugate with drugs, enhancing their solubility, stability, and absorption, thereby improving their therapeutic efficacy .
Chemical Engineering: Process Optimization
Chemical engineers could explore the use of 3,4-diethoxy-N-methoxy-N-methylbenzamide in process optimization. Its properties might be beneficial in catalysis, leading to more efficient chemical reactions, which is crucial for scaling up production processes in the chemical industry .
Analytical Chemistry: Chromatography Standards
Lastly, in analytical chemistry, this compound could be used as a standard in chromatographic analyses due to its unique chemical signature. It could help in the calibration of equipment and serve as a reference point for the identification of similar compounds in complex mixtures .
Propriétés
IUPAC Name |
3,4-diethoxy-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-17-11-8-7-10(9-12(11)18-6-2)13(15)14(3)16-4/h7-9H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEPHLTYOHUDNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C)OC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-methoxy-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Methanesulfonyl-1-(3-methoxypropyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340047.png)
![{1-[2-(Diethylamino)ethyl]-2-methanesulfonyl-1H-imidazol-5-yl}methanol](/img/structure/B6340053.png)
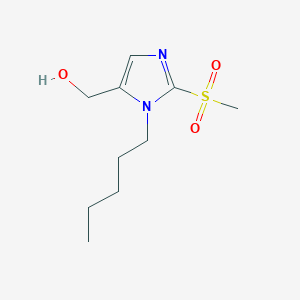
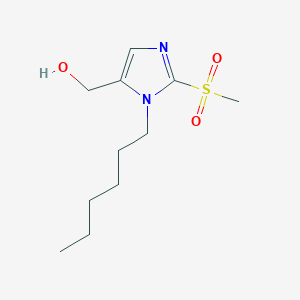
![[2-Methanesulfonyl-1-(3-methylbutyl)-1H-imidazol-5-yl]methanol](/img/structure/B6340084.png)
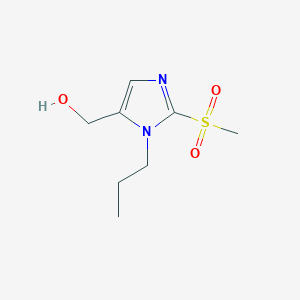
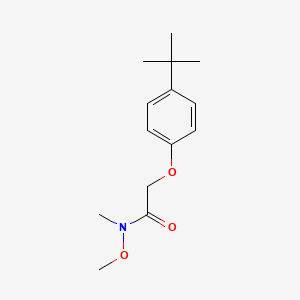
![[2-Methanesulfonyl-1-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B6340112.png)

